molecular formula C5H5ClO2 B14453486 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- CAS No. 77188-69-3

2-Cyclopenten-1-one, 3-chloro-4-hydroxy-

Cat. No.: B14453486
CAS No.: 77188-69-3
M. Wt: 132.54 g/mol
InChI Key: WIGMGPJFSYTGDL-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is an organic compound that belongs to the cyclopentenone family. This compound features a cyclopentene ring with a ketone group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 4. Cyclopentenones are known for their versatile reactivity and are found in various natural products and synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- can be achieved through several methods:

Industrial Production Methods

Industrial production methods for cyclopentenones often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-chloro-4-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 3-chloro-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to other cyclopentenone derivatives.

Properties

77188-69-3

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

3-chloro-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C5H5ClO2/c6-4-1-3(7)2-5(4)8/h1,5,8H,2H2

InChI Key

WIGMGPJFSYTGDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=CC1=O)Cl)O

Origin of Product

United States

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